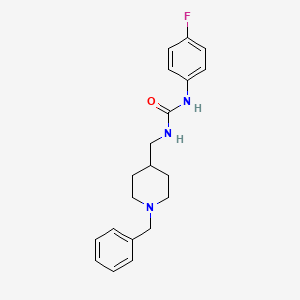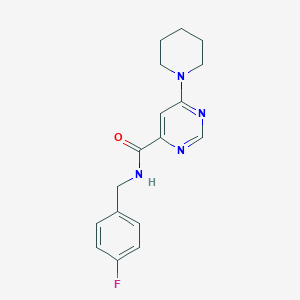![molecular formula C14H10N4O2 B2732683 N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide CAS No. 439109-55-4](/img/structure/B2732683.png)
N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Cancer Research and Treatment
N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide derivatives have been identified for their potential in cancer treatment. One compound, MGCD0103, an isotype-selective histone deacetylase (HDAC) inhibitor, has shown significant antitumor activity in vitro and in vivo, indicating its promise as an anticancer drug (Zhou et al., 2008). Further, a series of novel hetero ring-fused pyridine derivatives have demonstrated significant anticancer activity against various human cancer cell lines, highlighting their potential as effective treatments (Kumar et al., 2018).
Cognitive Deficits in Schizophrenia
Another application includes the treatment of cognitive deficits in schizophrenia. A novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), identified as a potential treatment, demonstrates in vivo efficacy in models assessing cognitive performance, indicating its potential therapeutic benefits (Wishka et al., 2006).
DNA Binding and Modulation
Studies have also explored the interaction between this compound derivatives and DNA. For instance, the complex between d(CGCGAATTCGCG)2 and 2,5-bis(4-guanylphenyl)furan, an analogue of berenil, shows tighter binding to DNA sequences, suggesting its utility in understanding DNA-ligand interactions and potential in gene modulation (Laughton et al., 1995).
Antimicrobial Activity
Further, the antimicrobial properties of this compound derivatives have been investigated, with some compounds showing significant activity against both Gram-negative and Gram-positive bacteria, as well as mycobacteria, suggesting their potential as new antimicrobial agents (Sirakanyan et al., 2020).
Properties
IUPAC Name |
N-(2-pyridin-3-ylpyrimidin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-14(11-4-2-8-20-11)18-12-5-7-16-13(17-12)10-3-1-6-15-9-10/h1-9H,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYIUTPHJNAWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-fluorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2732600.png)


![phenyl 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2732604.png)

![4-(benzyloxy)-N-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzamide](/img/structure/B2732606.png)



![N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B2732612.png)

![5-ethyl-4-[(E)-{[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B2732614.png)


